molecular formula C11H13N3 B2365337 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine CAS No. 1290674-47-3; 2035082-67-6

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

Cat. No.: B2365337
CAS No.: 1290674-47-3; 2035082-67-6
M. Wt: 187.246
InChI Key: PWOSEDMIGDUIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 3-position and an ethylamine group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
  • 2-(3-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Uniqueness

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the phenyl group and the ethylamine moiety can significantly affect the compound’s chemical properties and its interactions with biological targets .

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSEDMIGDUIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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